

Doebner-von Miller reaction for quinoline synthesis

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Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693

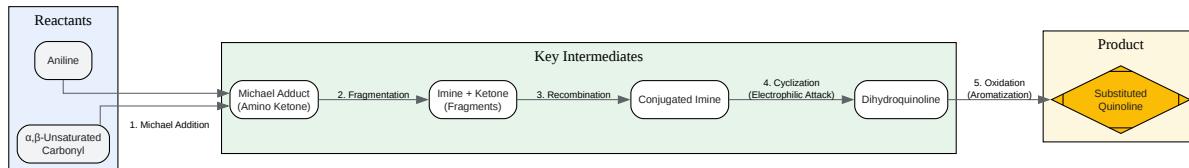
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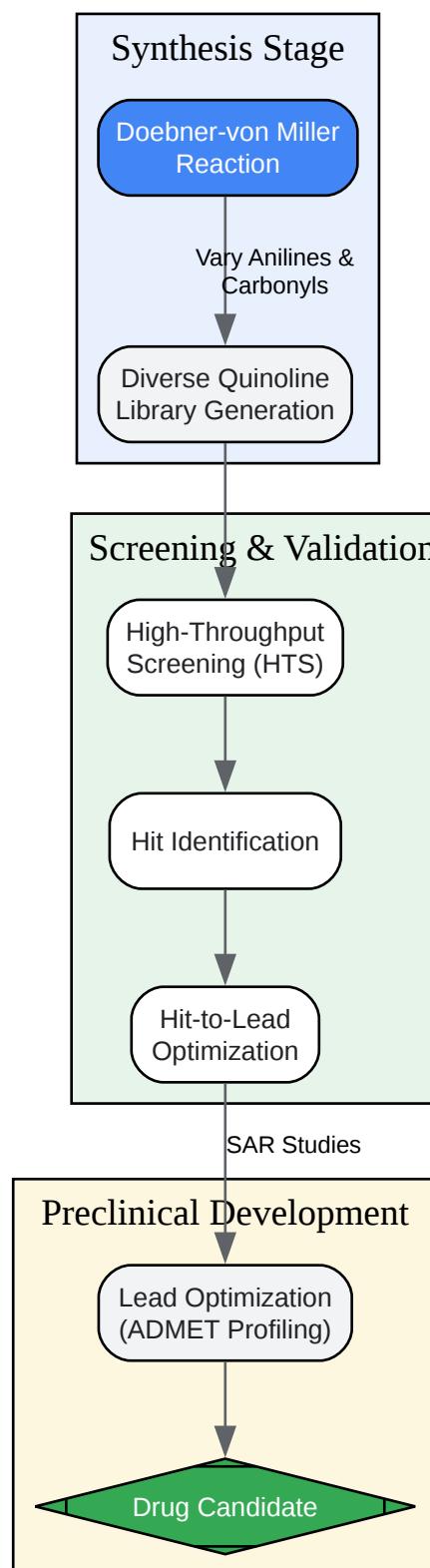
The Reaction Mechanism: A Stepwise Annulation

The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable study.^[9] The currently accepted pathway involves a complex fragmentation-recombination sequence, particularly when the α,β -unsaturated carbonyl is generated *in situ*.^{[5][9]} The key stages are:

- Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β -unsaturated carbonyl compound.
- Fragmentation-Recombination: The resulting amino ketone can undergo fragmentation into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine.^[9]
- Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the aniline ring attacks the imine moiety, leading to the formation of a dihydroquinoline intermediate.
- Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent can be an external reagent (like nitrobenzene or arsenic acid) or another molecule of the Schiff base acting as a hydrogen acceptor.^{[10][11]}

This multi-step process is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[\[5\]](#)[\[12\]](#)





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